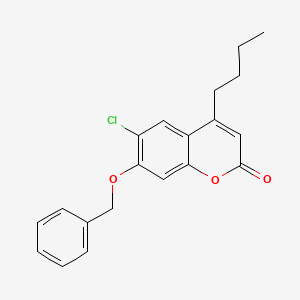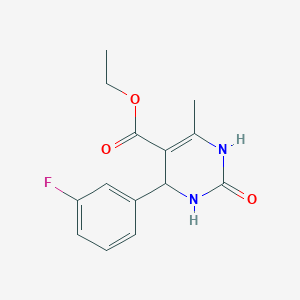
7-(benzyloxy)-4-butyl-6-chloro-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(benzyloxy)-4-butyl-6-chloro-2H-chromen-2-one, also known as Clomazone, is a herbicide widely used in agriculture to control weeds in crops like soybeans, cotton, and peanuts. It was first discovered in the 1970s and has since been extensively researched for its chemical properties, synthesis methods, and applications in scientific research.
Wirkmechanismus
7-(benzyloxy)-4-butyl-6-chloro-2H-chromen-2-one works by inhibiting the biosynthesis of carotenoids in plants, which are essential for photosynthesis and plant growth. This results in the death of the targeted weeds while leaving the crops unharmed. The exact mechanism of action of this compound on cancer cells and inflammation is not fully understood and requires further research.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity in mammals and is considered safe for use in agriculture. However, it can cause skin and eye irritation upon contact and should be handled with care. Its effects on the environment are also a concern, as it can persist in soil and water for extended periods.
Vorteile Und Einschränkungen Für Laborexperimente
7-(benzyloxy)-4-butyl-6-chloro-2H-chromen-2-one has several advantages for use in lab experiments, including its low cost, availability, and ease of synthesis. However, its specificity for carotenoid biosynthesis limits its use in certain applications. Additionally, its potential toxicity and environmental impact should be taken into consideration when using it in a laboratory setting.
Zukünftige Richtungen
There are several future directions for research on 7-(benzyloxy)-4-butyl-6-chloro-2H-chromen-2-one. One area of interest is its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Another area of research is its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies on its mechanism of action and effects on the environment are needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 7-(benzyloxy)-4-butyl-6-chloro-2H-chromen-2-one involves the reaction of 2-chlorobenzoic acid with butyl vinyl ether in the presence of a base to form 7-(benzyloxy)-4-butyl-2-chloro-2H-chromen-2-one. This intermediate is then chlorinated to obtain this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting with moderate difficulty.
Wissenschaftliche Forschungsanwendungen
7-(benzyloxy)-4-butyl-6-chloro-2H-chromen-2-one has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells in vitro. It has also been used as a tool to study the mechanism of action of other herbicides and pesticides.
Eigenschaften
IUPAC Name |
4-butyl-6-chloro-7-phenylmethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO3/c1-2-3-9-15-10-20(22)24-18-12-19(17(21)11-16(15)18)23-13-14-7-5-4-6-8-14/h4-8,10-12H,2-3,9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCVIFXMLONADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide](/img/structure/B5199411.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5199412.png)
![4-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5199417.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B5199426.png)

![6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B5199439.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5199441.png)
![N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide](/img/structure/B5199446.png)
![N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5199456.png)
![N-(5-fluoro-2-methylbenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5199462.png)

![5-{[(4,5-diphenyl-1H-imidazol-2-yl)thio]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5199477.png)
![1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B5199498.png)
![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5199501.png)
